molecular formula C16H16O2 B11872810 7-Methoxy-2-phenylchroman

7-Methoxy-2-phenylchroman

Cat. No.: B11872810
M. Wt: 240.30 g/mol
InChI Key: BEHZDUTVWKWHEY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylchroman typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2’-hydroxychalcones in the presence of an acid catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The isolation and purification processes may include techniques like crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-phenylchroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens or alkyl halides in the presence of Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenylchroman involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

7-methoxy-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O2/c1-17-14-9-7-13-8-10-15(18-16(13)11-14)12-5-3-2-4-6-12/h2-7,9,11,15H,8,10H2,1H3

InChI Key

BEHZDUTVWKWHEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(O2)C3=CC=CC=C3)C=C1

Origin of Product

United States

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